Product packaging for Bay 65-1942 R form(Cat. No.:)

Bay 65-1942 R form

Cat. No.: B10862299
M. Wt: 395.5 g/mol
InChI Key: IGJVFGZEWDGDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Stereoisomerism in Chemical Biology Research

Stereoisomerism, a fundamental concept in chemistry, describes molecules that share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of their atoms in space wikipedia.org. Within this category, enantiomers are stereoisomers that are non-superimposable mirror images of each other, akin to a pair of hands wikipedia.org. In the realm of chemical biology and drug development, stereoisomerism holds profound significance. Biological systems, including enzymes, receptors, and cellular pathways, are inherently chiral mdpi.comnih.gov. This intrinsic chirality means that biological targets can interact differently with various stereoisomers of a compound. Consequently, enantiomers of a drug can exhibit distinct pharmacological activities, metabolic profiles, and even toxicological effects mdpi.comnih.govnih.gov. The recognition of these differences has driven a paradigm shift in pharmaceutical research, favoring the development of single-enantiomer drugs over racemic mixtures to optimize therapeutic efficacy and safety mdpi.comamericanpharmaceuticalreview.com.

Overview of Bay 65-1942 as an IκB Kinase (IKK) Inhibitor

Bay 65-1942 is a small molecule inhibitor that targets the IκB Kinase (IKK) complex, specifically demonstrating potent and selective inhibition of IKKβ patsnap.combiocrick.comprobechem.comsigmaaldrich.commedchemexpress.comadooq.comselleck.cn. The IKK complex is a crucial regulator of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation patsnap.comprobechem.commedchemexpress.com. Bay 65-1942 functions as an ATP-competitive inhibitor, binding to the kinase domain of IKKβ biocrick.comprobechem.comsigmaaldrich.commedchemexpress.comadooq.com. Studies have reported a high affinity for IKKβ, with reported Ki values as low as 2 nM, and significant selectivity over other kinases, including IKKα probechem.comsigmaaldrich.com. This selective inhibition of IKKβ modulates NF-κB activation, thereby impacting the expression of genes involved in inflammatory responses and cellular signaling patsnap.comprobechem.commedchemexpress.com.

Enantiomeric Distinction: Bay 65-1942 R Form versus Bay 65-1942 (S-form)

Chiral compounds, such as Bay 65-1942, can exist as different stereoisomers, most commonly as enantiomers. The designation "R form" refers to one specific enantiomer, while the "S form" refers to its mirror image. Understanding the differential activities of these enantiomers is critical for a comprehensive pharmacological assessment.

Comparative Enantiomeric Biological Activity and Potency Differences

Research indicates that Bay 65-1942 exists in distinct enantiomeric forms, with the R-enantiomer being notably less active compared to its counterpart medchemexpress.comxcessbio.com. While specific quantitative potency data (e.g., IC50 values) for the isolated Bay 65-1942 R-form are not extensively detailed in the reviewed literature, it is consistently described as the less active stereoisomer medchemexpress.comxcessbio.com. In contrast, the primary pharmacological activity attributed to Bay 65-1942, often referred to as the active form or racemate in various studies, is its potent inhibition of IKKβ. For instance, Bay 65-1942 (likely referring to the more active enantiomer or racemate) has demonstrated potent inhibition of IKKβ with reported Ki values around 2 nM and IC50 values in the low nanomolar to micromolar range depending on the specific assay conditions biocrick.comprobechem.comsigmaaldrich.commedchemexpress.com. The significant difference in activity between the enantiomers underscores the importance of stereochemical purity in evaluating and developing such compounds.

Table 1: Potency of Bay 65-1942 (Active Form/Racemate) as an IKKβ Inhibitor

TargetParameterValueReference
IKKβKi2 nM probechem.comsigmaaldrich.com
IKKβIC504 nM sigmaaldrich.com
IKKβIC5010 µM biocrick.commedchemexpress.com

Note: The IC50 value of 10 µM was reported in specific assay contexts biocrick.commedchemexpress.com. The Ki value of 2 nM and IC50 of 4 nM are indicative of potent inhibition by the active form of Bay 65-1942.

Significance of Enantiomeric Studies in Molecular Pharmacology

Compound Names:

Bay 65-1942

this compound

Bay 65-1942 hydrochloride

Bay 65-1942 free base

KINK-1 hydrochloride (Bay 65-1942)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O4 B10862299 Bay 65-1942 R form

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-piperidin-3-yl-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one

InChI

InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)

InChI Key

IGJVFGZEWDGDOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O

Origin of Product

United States

Molecular Mechanisms of Iκb Kinase Ikk Inhibition

Elucidation of IKK Complex Biology and Function

The IKK complex is a multi-subunit enzyme essential for the canonical activation of NF-κB. It is primarily composed of two catalytic kinase subunits and a regulatory subunit.

IKKα and IKKβ Kinase Subunits

The IKK complex comprises two homologous catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a non-catalytic regulatory subunit, NEMO (NF-κB Essential Modulator), also known as IKKγ embopress.orgwikipedia.orgplos.org. Both IKKα and IKKβ possess kinase domains, leucine (B10760876) zipper motifs, and helix-loop-helix dimerization domains, enabling their assembly into the functional IKK complex wikipedia.org. While both subunits can phosphorylate IκB proteins, IKKβ is predominantly recognized as the key catalytic subunit responsible for phosphorylating IκBα in response to inflammatory stimuli and stress, thereby initiating the canonical NF-κB pathway wikipedia.orgwikipedia.orgfrontiersin.org. IKKα, while also capable of phosphorylating IκBα, is more prominently associated with the non-canonical NF-κB pathway, which involves the processing of NF-κB2 (p100) into p52 embopress.orgfrontiersin.org. However, research also suggests that IKKα can contribute to the canonical pathway, particularly in certain cell types or contexts, and may be regulated by IKKβ plos.org.

The NF-κB Essential Modulator (NEMO/IKKγ)

NEMO (NF-κB Essential Modulator), also referred to as IKKγ, serves as a crucial regulatory subunit of the IKK complex embopress.orgwikipedia.org. It lacks intrinsic kinase activity but is indispensable for the activation of the IKK complex by various stimuli embopress.org. NEMO acts as a scaffold, bringing the catalytic subunits (IKKα and IKKβ) together and facilitating their activation through interactions with upstream signaling molecules, often mediated by ubiquitination embopress.orgreactome.org. NEMO's ability to bind to ubiquitin chains is critical for recruiting the IKK complex to signaling platforms, thereby enabling the phosphorylation of its substrates embopress.orgreactome.org. Its role is central to integrating signals from diverse pathways, including those triggered by cytokines like TNF-α and IL-1, as well as stress signals embopress.org.

Canonical NF-κB Signaling Pathway Modulation

The canonical pathway is the most widely studied route for NF-κB activation, initiated by a variety of extracellular signals.

IKKβ Kinase Activity and IκBα Phosphorylation

In the canonical NF-κB pathway, extracellular stimuli such as TNF-α or IL-1 trigger a signaling cascade that leads to the activation of the IKK complex wikipedia.orggenome.jp. Upon activation, the IKK complex, predominantly through the catalytic activity of IKKβ, phosphorylates two specific serine residues (Ser32 and Ser36) in the N-terminal regulatory domain of IκBα, the endogenous inhibitor of NF-κB wikipedia.orgwikipedia.orggenome.jp. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome wikipedia.orgwikipedia.org. The precise activation of IKKβ involves autophosphorylation and phosphorylation by upstream kinases like TAK1 reactome.org.

Downstream Effects on NF-κB Nuclear Translocation and Transcriptional Activity

The degradation of IκBα is a critical step that liberates the NF-κB transcription factor dimers, typically composed of p50 and RelA (p65) subunits, from cytoplasmic sequestration wikipedia.orgmdpi.com. With the nuclear localization signals (NLS) of the p65 subunit now unmasked, the NF-κB dimers translocate from the cytoplasm into the nucleus wikipedia.orgmdpi.comphysiology.org. Once in the nucleus, NF-κB dimers bind to specific DNA sequences known as κB sites, located in the promoter regions of target genes wikipedia.orggenome.jp. This binding, along with the recruitment of co-activator proteins and RNA polymerase, initiates the transcription of genes encoding proteins involved in inflammation, immune responses, cell survival, and proliferation wikipedia.orggenome.jpmdpi.com. The transcriptional activity of NF-κB can be further modulated by various post-translational modifications of its subunits, such as phosphorylation at specific serine or threonine residues mdpi.comfrontiersin.org.

ATP-Competitive Inhibition Profile of Bay 65-1942 (S-form)

Bay 65-1942 is recognized as a potent and selective inhibitor of IKKβ mybiosource.commedchemexpress.comsigmaaldrich.commedchemexpress.comprobechem.comncats.ioadooq.comphysiology.org. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the IKKβ kinase, thereby preventing the enzyme from phosphorylating its substrates mybiosource.commedchemexpress.comsigmaaldrich.commedchemexpress.comprobechem.comncats.ioadooq.comphysiology.org. Research indicates that Bay 65-1942 exhibits high selectivity for IKKβ, with reported Ki values for IKKβ in the low nanomolar range (e.g., 2 nM) mybiosource.comsigmaaldrich.comprobechem.comncats.io. It demonstrates significantly lower affinity for IKKα (e.g., Ki of 135 nM) and does not inhibit a broad panel of other kinases, lipases, phosphatases, caspases, or MMPs at micromolar concentrations sigmaaldrich.comprobechem.com. This selectivity profile is crucial for minimizing off-target effects.

Studies have specifically characterized the inhibition profile of the S-enantiomer of Bay 65-1942. For instance, Bay 65-1942 (S-form) has been reported to have a Ki of 2 nM against IKKβ mybiosource.com. The compound effectively inhibits stress-induced NF-κB transactivation, leading to reduced expression of chemokines, cytokines, and adhesion molecules probechem.com. In preclinical models, Bay 65-1942 has demonstrated efficacy in reducing inflammation and leukocyte trafficking probechem.com. Furthermore, it has shown cardioprotective effects by attenuating myocardial injury following ischemia-reperfusion, associated with decreased phosphorylation of IκBα and p65, and reduced serum levels of TNF-α and IL-6 physiology.org. While the primary focus of this section is the S-form's profile as per the outline, the R-enantiomer, Bay 65-1942 R form, is described as the less active enantiomer of Bay 65-1942 mybiosource.commedchemexpress.comxcessbio.com.

Data Table: Inhibition Profile of Bay 65-1942 (S-form) against IKKβ

Target KinaseInhibition TypeKi Value (nM)Selectivity (vs. IKKα)Reference
IKKβATP-Competitive2>50-fold mybiosource.comsigmaaldrich.comprobechem.comncats.io
IKKαATP-Competitive135N/A sigmaaldrich.com

Note: Data for other kinases, lipases, phosphatases, caspases, and MMPs indicate no significant inhibition (IC50 >10 µM) sigmaaldrich.comprobechem.com.

Compound List

this compound

Bay 65-1942 S form (implied in section 2.3)

Specificity and Selectivity Profiling Against Kinases

Bay 65-1942 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of IKKβ to prevent its enzymatic activity probechem.commedchemexpress.commedchemexpress.comglpbio.comadooq.commedchemexpress.commybiosource.commybiosource.comsigmaaldrich.com. Its efficacy is demonstrated by a low nanomolar inhibition constant (Ki) for IKKβ, reported as 2 nM probechem.commybiosource.com. Further studies have elucidated its selectivity profile across a panel of kinases, highlighting its targeted action.

Table 1: Kinase Selectivity Profile of Bay 65-1942

Target KinaseInhibition Constant (Ki) / IC50Selectivity (Fold vs. IKKβ)Reference(s)
IKKβ (IKK2)Ki = 2 nM1x probechem.commybiosource.com
IC50 = 4 nM (GST-IκBα phos.) sigmaaldrich.comnih.gov
IKKα (IKK1)Ki = 135 nM~67x sigmaaldrich.com
>50-fold selectivity probechem.com
IKKεIC50 > 10 µM>5000x probechem.comnih.gov
MKK4IC50 > 10 µM>5000x probechem.comnih.gov
MKK7IC50 > 10 µM>5000x probechem.comnih.gov
ERK-1IC50 > 10 µM>5000x probechem.comnih.gov
SykIC50 > 10 µM>5000x probechem.comnih.gov
LckIC50 > 10 µM>5000x probechem.comnih.gov
FynIC50 > 10 µM>5000x probechem.comnih.gov
PI3KγIC50 > 10 µM>5000x probechem.comnih.gov
PKAIC50 > 10 µM>5000x probechem.comnih.gov
PKCIC50 > 10 µM>5000x probechem.comnih.gov
IKK3IC50 > 10 µM>5000x probechem.comnih.gov

Bay 65-1942 demonstrates significant selectivity for IKKβ over IKKα, with a Ki value for IKKα approximately 67 times higher than that for IKKβ sigmaaldrich.com. Furthermore, it shows minimal to no inhibitory activity against a broad range of other kinases, including MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC, with IC50 values exceeding 10 µM probechem.comnih.gov. This high degree of selectivity is critical for minimizing off-target effects and ensuring a focused therapeutic action on the NF-κB pathway.

Implications for the Reduced Activity of this compound

The compound Bay 65-1942 exists as stereoisomers due to a chiral center within its molecular structure. The "R form" of Bay 65-1942 is consistently described in research literature as the less active enantiomer compared to its counterpart medchemexpress.commedchemexpress.comglpbio.combiocrick.com. While the precise quantitative differences in potency (e.g., IC50 or Ki values) between the R and S forms are not extensively detailed in the provided search results, this characterization implies that the R enantiomer exhibits diminished binding affinity or catalytic inhibition of IKKβ. This difference in activity between enantiomers is a common phenomenon in pharmacology, often stemming from stereospecific interactions with the target protein's active site. The reduced activity of the R form means it would require higher concentrations to achieve the same level of IKKβ inhibition as the more active enantiomer or the racemic mixture.

Non-Canonical IKK Pathways and Enantiomeric Relevance

The NF-κB signaling pathway can be activated through two primary routes: the canonical pathway, primarily mediated by IKKβ, and the non-canonical pathway, which is predominantly regulated by IKKα nih.govnih.gov. The canonical pathway involves the activation of the IKK complex (IKKα, IKKβ, and NEMO) leading to IκBα phosphorylation, degradation, and subsequent NF-κB nuclear translocation life-science-alliance.org. In contrast, the non-canonical pathway is typically activated by a distinct set of stimuli, such as lymphotoxin β, and relies on IKKα activity, independent of NEMO or IKKβ nih.gov. Non-canonical signaling often involves different downstream effectors, such as IRF3, rather than NF-κB life-science-alliance.org.

Research has indicated that Bay 65-1942 can influence pathways that correlate with non-canonical IKK signaling. For instance, studies have shown that Bay 65-1942 can inhibit IKBKB's activity, and that non-canonical IKK signaling, rather than canonical IKK complex signaling, is responsible for regulating specific phosphorylation events, such as pS13 HTT levels life-science-alliance.org. This effect was observed to correlate with the phosphorylation of IRF3, a known effector of non-canonical IKK signaling life-science-alliance.org.

Compound Names Listed:

Bay 65-1942

this compound

Bay 65-1942 free base

Bay 65-1942 hydrochloride

Compound A (Bay 65-1942)

KINK-1

Preclinical Research Applications and Therapeutic Hypotheses

Investigations in Inflammatory and Immunological Disorders

The role of IKKβ in mediating inflammatory responses has positioned Bay 65-1942 as a subject of investigation for various inflammatory and immunological conditions.

Attenuation of Pulmonary Inflammation and Airway Hyperreactivity Models

Bay 65-1942 has demonstrated significant anti-inflammatory activity in preclinical models of pulmonary inflammation. biocrick.com Research indicates that by inhibiting IKKβ, the compound can prevent the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory mediators. biocrick.comportico.org Studies have shown that the administration of Bay 65-1942 can lead to a reduction in lung inflammation. researchgate.net This has implications for conditions characterized by airway inflammation and hyperreactivity, such as asthma. The inhibition of the IL-4/IL-13/STAT-6 pathway, which is crucial in asthma pathogenesis, is a key area of therapeutic interest, and modulation of inflammatory cascades by agents like Bay 65-1942 is relevant to this field. nih.gov

Modulation of Leukocyte Trafficking in Inflammatory Responses

The inflammatory response is characterized by the migration of leukocytes from the bloodstream to the site of inflammation, a process that is partly regulated by the NF-κB pathway. By inhibiting IKKβ, Bay 65-1942 can interfere with the signaling cascades that lead to the expression of adhesion molecules and chemokines, which are essential for leukocyte trafficking. biocrick.com This modulation of leukocyte movement is a key component of its broad anti-inflammatory activity. biocrick.com

Potential Role in Chronic Inflammatory Conditions (e.g., Rheumatoid Arthritis, COPD)

Rheumatoid Arthritis (RA): RA is a chronic autoimmune disease characterized by persistent inflammation of the joints. cuanschutz.eduhopkinsarthritis.org The NF-κB pathway is a critical mediator in the pathogenesis of RA, contributing to the production of pro-inflammatory cytokines and metalloproteinases that lead to joint destruction. portico.org Small-molecule inhibitors of IKKβ, such as Bay 65-1942, have been shown to prevent the expression of these inflammatory mediators in RA synovial membrane cells in vitro. portico.org The potential of IKKβ inhibitors to deliver profound anti-inflammatory effects makes them a subject of interest in preclinical RA models. portico.orgnih.govnih.gov

Chronic Obstructive Pulmonary Disease (COPD): COPD is characterized by chronic airway inflammation. ersnet.orgersnet.org The inflammatory processes in COPD involve the activation of NF-κB, leading to the production of various inflammatory mediators. ersnet.orgnih.gov IKK2 (IKKβ) inhibitors, including Bay 65-1942, are being evaluated as potential anti-inflammatory therapies for COPD. ersnet.orgnih.govgoogle.com In vitro studies have shown that IKK2 inhibitors can decrease NF-κB activation and the expression of NF-κB dependent genes. nih.gov

Table 1: Preclinical Investigations of Bay 65-1942 in Inflammatory Disorders

Disorder Model System Key Findings Reference
Pulmonary Inflammation In vivo and in vitro models Prevents pulmonary inflammation and shows broad anti-inflammatory activity. biocrick.comresearchgate.net
Rheumatoid Arthritis In vitro (RA synovial membrane cells) Prevents expression of pro-inflammatory cytokines and metalloproteases. portico.org
COPD In vitro Decreases NF-κB activation and expression of NF-κB dependent genes. nih.gov

Exploration in Oncology Research Models

The involvement of the NF-κB pathway in cancer cell proliferation, survival, and resistance to therapy has led to the investigation of IKKβ inhibitors like Bay 65-1942 in various cancer models.

Studies in KRAS-Driven Lung Cancer

KRAS is one of the most frequently mutated oncogenes in cancer, particularly in non-small cell lung cancer (NSCLC). ideayabio.comnih.gov The activation of NF-κB is a known downstream effect of KRAS signaling and contributes to tumorigenesis. nih.govnih.gov Research has identified IKKβ inhibition as a potential therapeutic strategy in KRAS-driven lung cancer. nih.gov Studies have explored the effects of targeting the KRAS, p38α, and NF-κB signaling pathways in lung adenocarcinoma cells, suggesting that inhibiting these pathways could be a potential therapeutic approach. nih.gov While targeted therapies for some KRAS mutations are emerging, the need for effective treatments for others, such as KRAS-G12D, remains. mskcc.org

Antiproliferative Effects and Apoptosis Induction in Leukemia Models

Bay 65-1942 has been studied in the context of leukemia, where it has been shown to reduce cell viability and induce apoptosis. nih.gov In models of imatinib-resistant chronic myelogenous leukemia (CML), elevated NF-κB signaling is observed. nih.gov Treatment with Bay 65-1942 in these models led to a decrease in IκBα expression, a marker of NF-κB pathway inhibition. nih.gov

Interestingly, while Bay 65-1942 alone induced a modest level of apoptosis, its combination with a MEK inhibitor (AZD6244) resulted in a synergistic loss of cell viability and a significant increase in apoptosis. nih.govmedchemexpress.commedchemexpress.com This suggests that co-targeting the MEK and IKK pathways may be a promising strategy for certain types of leukemia. nih.gov The induction of apoptosis by various compounds is a key therapeutic strategy in chronic lymphocytic leukemia (CLL), which is characterized by defective apoptosis. oncotarget.com

Table 2: Effects of Bay 65-1942 in Leukemia Models

Cell Line Treatment Observed Effects Reference
MYL-R (imatinib-resistant CML) Bay 65-1942 Reduced cell viability, induced apoptosis (1.3-fold increase in caspase 3/7 activation). nih.govmedchemexpress.commedchemexpress.com
MYL-R (imatinib-resistant CML) Bay 65-1942 + AZD6244 (MEK inhibitor) Synergistic loss of cell viability, increased apoptosis (3.2-fold increase in caspase 3/7 activity). nih.govmedchemexpress.commedchemexpress.com

Inhibition of Pancreatic Cancer Cell Proliferation

The NF-κB signaling pathway, which is inhibited by Bay 65-1942, is known to be a factor in the progression of pancreatic cancer. dtic.mil This pathway is involved in processes that control cell growth and proliferation. dtic.milnih.gov While the direct effects of Bay 65-1942 R form on pancreatic cancer cell lines are not extensively detailed in available research, the therapeutic hypothesis is based on the inhibition of the IKKβ/NF-κB axis. Studies have shown that inhibiting key regulators of pancreatic development and cancer cell function can blunt tumor growth and proliferation. dtic.mil The loss of primary cilia in pancreatic ductal adenocarcinoma (PDAC), for instance, has been linked to enhanced cell proliferation. frontiersin.org Given the role of NF-κB in cellular proliferation, its inhibition is a subject of investigation for therapeutic strategies against pancreatic cancer. nih.gov

Investigations in Melanoma and Glioblastoma Preclinical Models

The application of this compound in preclinical models of melanoma and glioblastoma is not well-documented in existing literature. However, the development of relevant preclinical models for these aggressive cancers is an active area of research. nih.govcancer.govnih.gov For glioblastoma, orthotopic mouse models that recapitulate key features of human tumors, such as invasiveness and vascularity, are used to evaluate therapeutic candidates. nih.govacs.org Similarly, patient-derived xenograft (PDX) models are employed in melanoma research to test the efficacy of targeted therapies, such as BRAF and MEK inhibitors. oncotarget.comnih.gov The rationale for investigating an IKKβ inhibitor like Bay 65-1942 in these contexts would stem from the known involvement of the NF-κB pathway in tumor inflammation, survival, and resistance to therapy. acs.orgmdpi.com

Synergistic Effects with Other Kinase Inhibitors

Preclinical studies have demonstrated that Bay 65-1942 can act synergistically with other kinase inhibitors to enhance anti-cancer effects. medchemexpress.commedchemexpress.comnih.gov In a study involving an imatinib-resistant chronic myelogenous leukemia (CML) cell line (MYL-R), combining the IKK inhibitor Bay 65-1942 with the MEK inhibitor AZD6244 resulted in a synergistic reduction of cell viability and an increase in apoptosis. nih.gov

Treatment with Bay 65-1942 alone led to a compensatory increase in MEK/ERK signaling; however, co-treatment with the MEK inhibitor AZD6244 prevented this feedback activation. nih.gov The combination of both inhibitors led to a 3.2-fold increase in caspase 3/7 activity, an indicator of apoptosis, compared to a 2-fold increase with AZD6244 alone and a 1.3-fold increase with Bay 65-1942 alone. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com

Synergistic Effects of Bay 65-1942 with AZD6244 in MYL-R Leukemia Cells
TreatmentEffect on Cell ViabilityCaspase 3/7 Activation (Fold Increase vs. Control)Combination Index (CI) Value
AZD6244 (MEK Inhibitor)~50% Reduction2.0N/A
Bay 65-1942 (IKK Inhibitor)~37% Reduction1.3N/A
AZD6244 + Bay 65-1942~84% Reduction3.20.48 (at IC75)

Data derived from studies on imatinib-resistant leukemia cells. medchemexpress.commedchemexpress.comnih.gov A Combination Index (CI) value less than 1 indicates synergy.

Cardiovascular Disease Pathogenesis Research

Bay 65-1942 has been investigated for its potential cardioprotective effects, particularly in the context of inflammation-driven tissue damage following a heart attack.

Myocardial Ischemia-Reperfusion Injury Models

The compound has been evaluated in murine models of myocardial ischemia-reperfusion (I/R) injury. physiology.orgphysiology.org This condition occurs when blood flow is restored to heart tissue after a period of ischemia (lack of oxygen), paradoxically causing further damage through a strong inflammatory response. nih.gov The NF-κB pathway is a key mediator of this reperfusion injury. physiology.org In these preclinical models, mice undergo a surgical procedure to temporarily ligate the left anterior descending (LAD) artery, simulating a myocardial infarction. physiology.orgphysiology.org Upon release of the ligation, reperfusion occurs, initiating the inflammatory cascade. Administration of Bay 65-1942 in this model was shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, thereby reducing the expression of downstream inflammatory cytokines like TNF-α and IL-6. physiology.orgphysiology.org

Impact on Infarct Size and Cardiac Function in Animal Models

In mouse models of I/R injury, treatment with Bay 65-1942 resulted in a significant reduction in left ventricular infarct size and preservation of cardiac function. physiology.orgbiocrick.com When administered before ischemia, at the time of reperfusion, or even two hours after reperfusion, Bay 65-1942 significantly decreased the ratio of the infarct area to the area at risk (AAR) compared to vehicle-treated animals. medchemexpress.comtargetmol.com This demonstrates a window of opportunity for therapeutic intervention. Pretreatment with the compound also preserved cardiac systolic function. researchgate.net These findings suggest that specific inhibition of IKKβ can provide acute and delayed cardioprotection against the damage associated with I/R injury. physiology.orgphysiology.org

Effect of Bay 65-1942 on Infarct Size in a Murine Myocardial I/R Model
Treatment GroupInfarct / Area at Risk (AAR) Ratio (%)Significance vs. Vehicle
Sham5.8 ± 3.4P < 0.05
Vehicle70.7 ± 3.4N/A
Bay 65-1942 (Prior to Ischemia)42.7 ± 4.1P < 0.05
Bay 65-1942 (At Reperfusion)42.7 ± 7.5P < 0.05
Bay 65-1942 (2h Post-Reperfusion)29.4 ± 5.2P < 0.05

Data represent mean ± standard error from a murine model of myocardial ischemia-reperfusion injury. medchemexpress.comtargetmol.com

Neurodegenerative Disease Research Contexts

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuron structure and function. nih.govwho.intfrontiersin.org The underlying causes often involve a combination of genetic and environmental factors, leading to pathogenic processes like protein aggregation and neuronal inflammation. nih.govfrontiersin.org While inflammation is a known component of neurodegeneration, the specific role of the IKKβ/NF-κB pathway as a therapeutic target is still an emerging area of investigation. Currently, there is limited specific research available that details the application or effects of this compound in preclinical models of neurodegenerative diseases. targetmol.com

Modulation of Microglial Activation and Neurotransmitter Levels in Parkinson's Disease Models

In preclinical models of Parkinson's disease (PD), neuroinflammation driven by activated microglia contributes significantly to the progressive loss of dopaminergic neurons in the substantia nigra. arvojournals.orgresearchgate.netmdpi.com Research in animal models of PD has demonstrated that the activity of IKKβ is elevated in the substantia nigra. nih.gov Administration of the IKKβ inhibitor Bay 65-1942 was shown to inhibit this microglial activation. nih.gov This modulation of neuroinflammation was associated with a reduction in the loss of dopamine (B1211576) neurons and an enhancement in the levels of neurotransmitters, suggesting that targeting the IKKβ pathway could be a viable strategy for mitigating the neurodegenerative process in Parkinson's disease. nih.gov

Regulation of Huntingtin Phosphorylation and Aggregation in Huntington's Disease Models

Huntington's disease (HD) is a fatal neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein, leading to its misfolding and aggregation. frontiersin.orgnews-medical.netaging-us.com Post-translational modifications of the HTT protein, such as phosphorylation, are known to modulate its aggregation and toxicity. frontiersin.orgnih.gov The kinase IKBKB (IKKβ) has been identified as capable of phosphorylating the N-terminal region of the HTT protein at serine 13. frontiersin.org To probe the role of this phosphorylation event on mutant HTT aggregation, Bay 65-1942 has been utilized as a specific IKBKB inhibitor in cellular models. frontiersin.org Studies using HEK293T cells that overexpress mutant HTT fragments have employed Bay 65-1942 to investigate how blocking IKBKB-mediated phosphorylation influences the aggregation process. frontiersin.orgnih.gov This line of research is crucial for understanding the molecular mechanisms that control the formation of toxic protein aggregates, a central event in Huntington's disease pathology. frontiersin.org

Effects on LPS-Induced Neurotoxicity

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used in research to induce a strong inflammatory response and neurotoxicity. harvard.edu In the brain, LPS triggers the activation of microglia, leading to the release of pro-inflammatory mediators that can cause the degeneration of neurons, particularly the dopaminergic neurons vulnerable in Parkinson's disease. nih.govharvard.edu The IKKβ pathway is a key mediator of this LPS-induced neuroinflammatory cascade. nih.gov Research has shown that increased IKKβ activity promotes LPS-induced neurotoxicity, and Bay 65-1942 has been specifically noted for its application in investigations into this phenomenon. nih.govplos.org By inhibiting IKKβ, the compound can attenuate the neuroinflammation and subsequent neuronal cell death triggered by LPS, highlighting its utility in models of inflammation-driven neurodegeneration. nih.gov

Ocular Disease Research

Pathological processes involving inflammation, abnormal blood vessel growth (angiogenesis), and cellular transformation are central to several sight-threatening ocular diseases. The IKKβ/NF-κB pathway's role in regulating these processes has made it a target of interest in ophthalmological research.

Impact on Choroidal Neovascularization in Age-Related Macular Degeneration Models

The neovascular or "wet" form of age-related macular degeneration (AMD) is a leading cause of severe vision loss and is characterized by choroidal neovascularization (CNV), the abnormal growth of blood vessels from the choroid into the retina. Chronic inflammation and the NF-κB signaling pathway are known to be critical drivers of this pathological angiogenesis. nih.gov Activation of NF-κB leads to the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govnih.gov Preclinical studies using laser-induced CNV in mice, a standard model for wet AMD, have shown that pharmacological inhibition of IKKβ (also known as IKK2) significantly reduces the size and leakage of CNV lesions. plos.org This inhibition also blocks the expression of pro-angiogenic factors such as VEGFA and HIF1A in the retinal pigment epithelium and choroidal tissue. plos.org These findings establish the IKKβ pathway as a key therapeutic target for aberrant angiogenesis, forming a strong therapeutic hypothesis for the use of selective IKKβ inhibitors like Bay 65-1942 in treating neovascular AMD. plos.org

Table 1: Effect of IKK2 Inhibition on Laser-Induced Choroidal Neovascularization (CNV) in a Preclinical Model Data synthesized from studies on IKK2/NF-κB pathway inhibition.

Parameter Measured Outcome of IKK2 Inhibition Significance Reference
CNV Lesion Size Significant Decrease p < 0.001
Vascular Leakage Reduced Fluorescein Leakage Significant
Microglial Infiltration Down-regulation Significant
VEGFA Expression Blocked/Reduced Significant plos.org
HIF1A Expression Blocked/Reduced Significant plos.org

Modulation of Retinal Pigment Epithelial Cell Epithelial-Mesenchymal Transition

The retinal pigment epithelium (RPE) is a cell monolayer essential for photoreceptor health and function. The transformation of these cells through a process called epithelial-mesenchymal transition (EMT) is implicated in the pathology of retinal diseases such as proliferative vitreoretinopathy and AMD. During EMT, RPE cells lose their specialized characteristics and acquire a migratory, fibroblast-like phenotype. Research using human stem cell-derived RPE has demonstrated that the IKKβ inhibitor Bay 65-1942 can attenuate EMT induced by the pro-inflammatory cytokines TGF–β and TNF–α. Treatment with Bay 65-1942 was shown to suppress the expression of key EMT-related transcription factors and modulate associated cellular markers, thereby preserving the epithelial phenotype of the RPE cells. This suggests that inhibiting IKKβ could be a potential approach for treating retinal diseases where RPE-EMT is a contributing factor.

Table 2: Modulation of RPE-EMT Markers by Bay 65-1942 Based on findings from TGF–β/TNF–α-induced RPE cells.

Gene Marker Protein Name Function Effect of Bay 65-1942 Treatment Reference
CDH1 E-cadherin Epithelial Adhesion Markedly Increased Expression
SNAI1 Snail EMT Transcription Factor Suppressed Expression
SNAI2 Slug EMT Transcription Factor Suppressed Expression
VIM Vimentin Mesenchymal Marker Small, Non-significant Decrease
ACTA2 α-SMA Mesenchymal Marker Small, Non-significant Decrease

Research Methodologies and Experimental Approaches

In Vitro Pharmacological Characterization

In vitro studies are fundamental to understanding the biochemical and cellular effects of a compound. For Bay 65-1942, these methodologies have been crucial in defining its role as a selective IKKβ inhibitor.

Enzymatic assays are employed to directly measure the inhibitory effect of a compound on its target kinase. For Bay 65-1942, these assays have established it as a potent, ATP-competitive inhibitor of IKKβ. nih.govmedchemexpress.com Research demonstrated that Bay 65-1942 inhibits IKKβ kinase activity with a high degree of potency. portico.org It was found to be significantly selective for IKKβ over the related kinase IKKα. portico.org

Inhibitory Activity of Bay 65-1942 Against IKK Isoforms
Target KinaseInhibitory Concentration (IC50)
IKKβ2 nM
IKKα135 nM

To determine if the enzymatic inhibition observed in kinase assays translates to cellular activity, researchers utilize assays that measure downstream events in the NF-κB signaling pathway. The activation of the IKK complex leads to the phosphorylation of IκBα, marking it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription. mdpi.comwikipedia.org Studies using various cell types have shown that Bay 65-1942 selectively inhibits IKKβ-dependent signal transduction, which effectively blocks the phosphorylation of IκBα and subsequent NF-κB activation. portico.org These cellular assays confirm that the compound's enzymatic activity is relevant in a biological context.

The functional consequences of IKKβ inhibition on cell fate are often investigated using assays that measure cell proliferation, viability, and apoptosis (programmed cell death). In studies involving the imatinib-resistant chronic myelogenous leukemia (CML) cell line MYL-R, which exhibits elevated NF-κB signaling, Bay 65-1942 was assessed for its effects on cell survival. nih.gov Treatment with Bay 65-1942 alone was found to induce a modest increase in apoptosis, as measured by caspase 3/7 activation. medchemexpress.commedchemexpress.comtargetmol.com However, when combined with the MEK inhibitor AZD6244, Bay 65-1942 demonstrated a synergistic inhibition of cell viability and a more substantial increase in apoptosis. medchemexpress.comnih.govmedchemexpress.comtargetmol.commedchemexpress.com Cell viability was often determined using MTS assays, where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan (B1609692) product. medchemexpress.commedchemexpress.commedchemexpress.com

Effect of Bay 65-1942 on Apoptosis and Viability in MYL-R Cells
TreatmentFold Increase in Caspase 3/7 ActivityCombination Index (CI) Value
BAY 65-19421.3-foldN/A
AZD62442.0-foldN/A
BAY 65-1942 + AZD62443.2-fold0.48 ± 0.01 (at IC75)

A Combination Index (CI) value < 1 indicates synergism.

Immunoblotting, or Western blotting, is a key technique used to detect specific proteins and their phosphorylation status in cell lysates. This method has been instrumental in dissecting the molecular effects of Bay 65-1942. For instance, immunoblotting was used to confirm that inhibiting IKK with Bay 65-1942 in MYL-R cells led to an unexpected increase in the phosphorylation of MEK and ERK, key components of a parallel signaling pathway. nih.gov This compensatory activation was prevented by co-treatment with a MEK inhibitor. nih.gov In other research, immunoblotting demonstrated that Bay 65-1942 could inhibit the catalytic activity of IKBKB, leading to a dose-dependent reduction in the phosphorylation of the huntingtin (HTT) protein at serine 13. biorxiv.org This technique provides a direct visualization of how the inhibitor modulates specific signaling nodes.

To understand how IKKβ inhibition by Bay 65-1942 affects cellular function at the transcriptional level, gene expression analysis is performed. Quantitative reverse transcription PCR (qRT-PCR) is a common method for this purpose. nih.govgene-quantification.com In studies of human stem cell-derived retinal pigment epithelium (RPE), Bay 65-1942 was shown to suppress the expression of genes associated with epithelial-mesenchymal transition (EMT), such as SNAI1 and FN1. nih.gov Concurrently, it reduced the expression of NF-κB downstream target genes like ICAM1 while restoring the expression of key RPE-specific genes, including BEST1 and RPE65. nih.gov In different cancer cell lines, qRT-PCR was used to analyze the effect of Bay 65-1942 on the expression of chemokine mRNAs, such as CXCL1, CXCL2, and CXCL8. medchemexpress.com

Selected Gene Expression Changes in RPE Cells with Bay 65-1942 Treatment
GeneCategoryFold Change in Expression
BEST1RPE Factor12-fold increase
RPE65RPE Factor3-fold increase
FN1EMT Factor11-fold decrease
SNAI1EMT Factor1.6-fold decrease
ICAM1NF-κB Target16-fold decrease

Preclinical Animal Models of Disease

Preclinical animal models are essential for evaluating the in vivo efficacy of a compound in a complex physiological system before any consideration for human trials. nih.govmdpi.com Bay 65-1942 has been evaluated in several such models. In a mouse model of myocardial ischemia-reperfusion injury, the administration of Bay 65-1942 resulted in a significant reduction in the left ventricular infarct size compared to animals that received a vehicle. medchemexpress.commedchemexpress.comtargetmol.com The infarct-to-area at risk (AAR) ratio was substantially reduced in the treatment groups. medchemexpress.commedchemexpress.com Furthermore, animals pretreated with the compound showed significantly attenuated levels of serum creatine (B1669601) kinase-muscle-brain fraction (CK-MB), a biomarker of myocardial injury. medchemexpress.commedchemexpress.comtargetmol.com The compound has also shown protective effects in models of KRAS-induced lung cancer and lipopolysaccharide (LPS)-induced neurotoxicity, where it was found to protect dopamine (B1211576) neurons. nih.govnih.gov

Disease-Specific Animal Models for Cancer, Cardiovascular, and Neurodegenerative Research

Disease-specific animal models are critical for evaluating the therapeutic potential of compounds in a context that mimics human pathology.

Cancer: While Bay 65-1942 has been evaluated in in vitro cancer models, such as drug-resistant leukemia cell lines, biocrick.commedchemexpress.com detailed studies using the Bay 65-1942 R-form in specific rodent models of cancer are not prominently featured in the available scientific literature.

Cardiovascular: In the field of cardiovascular research, Bay 65-1942 has been studied in a murine model of acute myocardial ischemia-reperfusion (I/R) injury. biocrick.com In experiments using C57BL/6 mice, the compound was administered before ischemia, at reperfusion, or after reperfusion. physiology.org The studies, which did not specify the enantiomeric form used, found that treatment significantly reduced the left ventricular infarct size compared to vehicle-treated animals. physiology.orgmedchemexpress.com Furthermore, pretreatment with Bay 65-1942 was found to preserve cardiac function and significantly attenuate serum levels of creatine kinase-muscle-brain fraction (CK-MB), a marker of myocardial injury. physiology.orgmedchemexpress.com

Effect of Bay 65-1942 on Infarct Size in a Mouse I/R Model physiology.orgmedchemexpress.com
Treatment GroupInfarct / Area at Risk (AAR) Ratio (%)P-value vs. Vehicle
Sham5.8 ± 3.4&lt;0.05
Vehicle70.7 ± 3.4N/A
Bay 65-1942 (Prior to Ischemia)42.7 ± 4.1&lt;0.05
Bay 65-1942 (At Reperfusion)42.7 ± 7.5&lt;0.05
Bay 65-1942 (2h of Reperfusion)29.4 ± 5.2&lt;0.05

Neurodegenerative Research: IKKβ has been identified as a potential therapeutic target for neurodegenerative conditions like Parkinson's disease. ijbs.com Research has indicated that the administration of IKKβ inhibitors, including Bay 65-1942, can inhibit microglial activation and reduce the loss of dopamine neurons in experimental models. ijbs.com This suggests a potential application for compounds targeting this pathway in neurodegenerative research, although specific studies detailing the use and effects of the Bay 65-1942 R-form in these models are limited.

Advanced Chemical Biology Techniques

Multiplexed Kinase Inhibitor Beads (MIBs) for Kinome Profiling

Multiplexed Kinase Inhibitor Beads (MIBs) are a powerful chemical proteomic tool used to enrich a large portion of the expressed kinase proteome (the kinome) from cell or tissue lysates. This technique is invaluable for studying how cancer cells adapt to targeted therapies and develop resistance.

In a study on an imatinib-resistant chronic myelogenous leukemia (CML) cell model (MYL-R), MIBs were used to compare kinase expression and activity. medchemexpress.com Although the study likely used the active form of Bay 65-1942 to achieve pathway inhibition, it serves as a key example of the methodology. By treating MYL-R cells with Bay 65-1942, researchers could use MIBs to analyze the resulting adaptations in the kinome. This approach revealed that inhibiting IKK with Bay 65-1942 led to a compensatory increase in MEK/ERK signaling, demonstrating the utility of MIBs in identifying kinome-level responses and pathway crosstalk following targeted kinase inhibition.

Quantitative Mass Spectrometry in Kinase Activity Studies

Quantitative mass spectrometry (MS) is frequently coupled with MIBs to identify and quantify the captured kinases. This combination allows for a comprehensive and unbiased profile of the kinome, revealing changes in the abundance and activity of hundreds of kinases simultaneously.

In the aforementioned CML study, lysates from cells treated with Bay 65-1942 were analyzed by MIBs followed by liquid chromatography and mass spectrometry (MIB/MS). medchemexpress.com This quantitative approach allowed for the precise measurement of abundance ratios for each identified kinase, comparing the drug-treated state to a control state. The MIB/MS results quantitatively confirmed that treatment with the IKK inhibitor Bay 65-1942 resulted in a significant increase in ERK phosphorylation, a finding that was subsequently validated by immunoblotting.

RNA Sequencing for Transcriptomic Pathway Analysis

RNA sequencing (RNA-Seq) is a high-throughput method that provides a comprehensive and quantitative view of the transcriptome—the complete set of RNA transcripts in a cell. nih.govnih.gov This technique allows researchers to analyze differential gene expression, discover novel transcripts, and identify changes in splicing patterns in response to a chemical probe. nih.govuab.edu

While no studies have been identified that specifically apply full RNA-Seq to analyze the transcriptomic effects of the Bay 65-1942 R-form, related transcript analysis methods have been used to study the parent compound. For instance, quantitative reverse transcription PCR (qRT-PCR) was used to measure the mRNA expression of NF-κB target genes in ovarian cancer cell lines following treatment with Bay 65-1942. medchemexpress.com This demonstrates how transcript-level analysis can be used to confirm the downstream effects of inhibiting the IKKβ pathway. The broader and more unbiased approach of RNA-Seq could theoretically be applied to further elucidate the global transcriptomic consequences of IKKβ inhibition by either the active S-form or the less active R-form of Bay 65-1942.

High-Throughput Screening in Inhibitor Discovery

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly assay large libraries of chemical compounds for their ability to modulate a specific biological target. researchgate.netnih.gov This methodology is a cornerstone of modern pharmaceutical research, enabling the identification of initial "hit" compounds that can be optimized into lead candidates.

The chemical scaffold of Bay 65-1942 itself was discovered through such a process. The 2-amino-6-(2-hydroxyphenyl)-pyridines, the chemical class to which Bay 65-1942 belongs, were originally identified at Bayer via a high-throughput screening campaign. portico.org Subsequent rounds of medicinal chemistry and optimization based on the initial HTS hits led to the development of Bay 65-1942 as a potent and selective IKKβ inhibitor. portico.org This illustrates the critical role of HTS in providing novel starting points for the discovery of targeted kinase inhibitors.

Chemical Biology and Structure Activity Relationship Sar Studies

Scaffold Optimization and Analog Development for IKKβ Inhibitors

The discovery of novel inhibitors for IκB kinase β (IKKβ) often begins with a "hit" compound identified through high-throughput screening. This initial molecule typically possesses modest potency and may lack ideal drug-like properties. The subsequent phase, known as lead optimization, involves systematically modifying the chemical scaffold—the core structure of the molecule—to enhance its efficacy, selectivity, and pharmacokinetic profile.

For IKKβ inhibitors, this process involves several strategies:

Modification of Core Heterocycles: The central ring system of the inhibitor is crucial for establishing key interactions within the ATP-binding pocket of IKKβ. Medicinal chemists synthesize numerous analogs by altering this scaffold to optimize these interactions.

Substitution Analysis: Different chemical groups are systematically added to various positions on the scaffold. This helps to probe the space within the binding site, identifying regions where interactions can be strengthened (e.g., through hydrogen bonds or hydrophobic interactions) to improve potency.

The development of potent aminopyrimidine, pyridine, and thienopyridine-based IKKβ inhibitors illustrates the success of these optimization strategies. Through iterative cycles of design, synthesis, and biological testing, initial hits with micromolar activity can be refined into highly potent drug candidates with nanomolar efficacy, such as the active S-enantiomer of Bay 65-1942. ijbs.com

Enantiomeric Purity and its Impact on Biological Activity

Many organic molecules, including numerous pharmaceuticals, are chiral. This means they exist as a pair of enantiomers, often designated as (R) and (S) forms, which are mirror images of each other. While they have identical chemical formulas, their three-dimensional shapes are distinct. This difference is critically important in pharmacology because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The concept of enantiomeric purity is therefore vital. A sample with high enantiomeric purity consists predominantly of one enantiomer. The impact on biological activity is profound:

Eutomer and Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be significantly less active, inactive, or even contribute to undesirable side effects.

Potency Differences: It is common for the eutomer to be orders of magnitude more potent than the distomer. The presence of the less active distomer in a 50:50 mixture (a racemate) can effectively "dilute" the more potent enantiomer.

In the case of Bay 65-1942, the S-enantiomer is the potent inhibitor of IKKβ, while the Bay 65-1942 R-form is recognized as the significantly less active enantiomer. invivochem.net Therefore, ensuring high enantiomeric purity of the S-form is essential for achieving maximal therapeutic efficacy.

Stereochemical Considerations in Target Binding and Selectivity

The reason one enantiomer is more active than another lies in the precise three-dimensional fit between the inhibitor and its target protein, often described by the "lock and key" model. The ATP-binding site of IKKβ has a specific and complex topography, with defined pockets and residues available for interaction.

Stereochemistry governs how an inhibitor can orient itself within this site:

Optimal Binding Orientation: The eutomer (the active enantiomer) is able to adopt a conformation that maximizes favorable interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with key amino acid residues in the binding pocket.

Steric Hindrance: The distomer (the less active enantiomer), due to its different spatial arrangement, may be unable to achieve this optimal fit. A key functional group might be positioned incorrectly, or a part of the molecule may clash with the protein wall (steric hindrance), preventing tight binding.

This stereochemical recognition is also a key determinant of kinase selectivity. The subtle differences in the architecture of ATP-binding sites across the human kinome can be exploited by chiral inhibitors. An enantiomer that fits perfectly into the IKKβ binding site may bind poorly to other kinases, thus reducing off-target effects and improving the inhibitor's safety profile.

Comparative SAR Analysis of Bay 65-1942 Enantiomers

The structure-activity relationship for the enantiomers of Bay 65-1942 provides a clear example of stereochemical importance in kinase inhibition. The molecule possesses a chiral center at the 3-position of the piperidine (B6355638) ring. The orientation of this ring and its amine group relative to the rest of the scaffold dictates the molecule's inhibitory power.

The S-enantiomer, commonly referred to as Bay 65-1942, is a highly potent, ATP-competitive, and selective inhibitor of IKKβ. biocrick.comresearchgate.net In contrast, the R-enantiomer (Bay 65-1942 R-form) is substantially less active. This stark difference in activity highlights that the specific spatial arrangement of the (S)-configuration is required for optimal engagement with the IKKβ active site. The less favorable orientation of the piperidine moiety in the R-form likely disrupts key binding interactions, leading to a significant loss of potency.

EnantiomerStereochemistryIKKβ Inhibitory ActivityReference
Bay 65-1942 (active form)(S)Potent (Ki = 2 nM) researchgate.netncats.io
Bay 65-1942 R form(R)Significantly less active invivochem.net

Strategies for Designing Stereoselective IKKβ Inhibitors

Given the profound impact of stereochemistry on activity and selectivity, the development of stereoselective inhibitors is a primary goal in modern drug discovery. Several strategies are employed to achieve this for IKKβ inhibitors:

Asymmetric Synthesis: This approach involves using chiral catalysts or starting materials to synthesize the desired enantiomer directly, yielding a product with high enantiomeric purity. This is often the most efficient and preferred method for large-scale production.

Chiral Resolution: If an asymmetric synthesis is not feasible, the racemic mixture can be produced and then the enantiomers separated. This is commonly achieved using techniques like chiral chromatography, where the enantiomers interact differently with a chiral stationary phase, allowing them to be isolated.

Structure-Based Drug Design: With a high-resolution crystal structure of IKKβ, computational modeling can be used to design inhibitors that are conformationally locked or biased towards the geometry required for optimal binding. This rational design approach can predict which stereoisomer will be more active, guiding synthetic efforts from the outset.

By focusing on these strategies, medicinal chemists can ensure the development of single-enantiomer IKKβ inhibitors that offer maximum potency and selectivity, while minimizing the potential for inactive or off-target effects associated with the distomer.

Future Research Directions for Ikkβ Inhibitors and Enantiomeric Compounds

Development of Next-Generation IKKβ Inhibitors with Enhanced Selectivity

A primary challenge in the development of IKKβ inhibitors has been achieving high selectivity, particularly over the closely related IKKα isoform, due to the high sequence homology in their ATP-binding sites. syninnova.comethernet.edu.et Off-target effects and toxicities observed in clinical trials have often been attributed to a lack of selectivity. tebubio.comsyninnova.com Therefore, a major research thrust is the structure-guided design of next-generation inhibitors with superior isoform specificity.

Recent advances in X-ray crystallography of human IKKβ are providing high-resolution structural details that facilitate more precise drug design. tebubio.com This allows for the development of compounds that exploit subtle differences between the IKK isoforms. Researchers are actively pursuing inhibitors that not only show high potency for IKKβ but also exhibit a significantly lower affinity for IKKα and other kinases, thereby minimizing the potential for adverse effects. For example, inhibitors like MLN-120B and BI605906 have demonstrated substantially greater selectivity for IKKβ over IKKα, setting a benchmark for future development efforts. tebubio.com

Future strategies will continue to leverage computational modeling and medicinal chemistry to design compounds that interact with unique residues or conformations within the IKKβ active site, leading to inhibitors with an improved therapeutic window.

Exploration of Novel Binding Sites and Allosteric Modulation

To circumvent the challenges associated with ATP-competitive inhibitors, which often suffer from off-target effects on other kinases, researchers are increasingly exploring allosteric modulation. Allosteric inhibitors bind to sites on the enzyme distinct from the active site, inducing conformational changes that prevent the kinase from becoming active. ast487.combioscience.co.uk This approach offers the potential for greater selectivity, as allosteric sites are often less conserved across different kinases than the highly conserved ATP-binding pocket. chemmol.com

Studies have successfully identified potential allosteric sites on IKKβ, such as a pocket located between the kinase domain (KD) and the ubiquitin-like domain (ULD). ast487.cominvivochem.net By targeting the inactive form of the enzyme, these novel inhibitors can prevent the activation of IKKβ in the first place, a fundamentally different mechanism from blocking the activity of an already active enzyme. bioscience.co.uk Compound 124 (3,4-dichloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide) is an example of an allosteric inhibitor identified through virtual screening that binds to this KD-ULD pocket and prevents IKKβ activation. ast487.cominvivochem.net

Future work in this area will focus on:

Identifying and validating new allosteric sites through a combination of computational screening, biophysical techniques, and functional assays. chemmol.com

Developing potent and specific small molecules or peptides that target these sites.

Elucidating the precise molecular mechanisms by which these allosteric modulators control IKKβ function.

Investigation of Enantiomeric Switches in Drug Discovery and Development

The concept of chirality is fundamental in pharmacology, as the three-dimensional structure of a drug molecule dictates its interaction with biological targets. ast487.com Chiral molecules can exist as a pair of non-superimposable mirror images called enantiomers. medchemexpress.com Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.

A "chiral switch" refers to the development of a single, active enantiomer from a previously approved racemic drug (a 50:50 mixture of both enantiomers). scientist.com This strategy can lead to drugs with an improved therapeutic profile, including better potency and a reduction in adverse effects.

The IKKβ inhibitor Bay 65-1942 provides a relevant case study. It is a chiral compound, and its "R form" has been identified as the less active enantiomer, or the distomer. scientist.commedchemexpress.com This implies the existence of a corresponding S-enantiomer that is the more potent inhibitor of IKKβ. Future research directions in this area include:

Systematic Chiral Separation: Fully separating and characterizing the individual enantiomers of promising racemic IKKβ inhibitors like Bay 65-1942.

Comparative Profiling: Evaluating the pharmacodynamic and pharmacokinetic properties of each enantiomer to confirm which is the eutomer and to assess the distomer's potential for off-target effects.

Enantiopure Synthesis: Developing cost-effective and scalable methods for synthesizing the desired single enantiomer, paving the way for its development as a refined therapeutic agent.

This approach of investigating enantiomeric properties offers a clear path to optimizing existing inhibitor scaffolds to create more effective and safer medicines.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully grasp the complex roles of the IKKβ/NF-κB pathway and the systemic effects of its inhibition, researchers are turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic understanding of the cellular response to IKKβ inhibitors can be achieved.

This integrated approach can help to:

Identify Biomarkers: Analyze transcriptomic and proteomic data from preclinical models or clinical samples to discover biomarkers that predict a patient's response to a particular IKKβ inhibitor.

Elucidate Off-Target Effects: Use proteomic and metabolomic profiling to uncover unintended molecular interactions and metabolic shifts caused by an inhibitor, providing insights into potential toxicities.

Map Signaling Networks: Combine multi-omics data to construct comprehensive maps of the signaling cascades affected by IKKβ inhibition, revealing pathway crosstalk and feedback loops that might influence therapeutic outcomes.

Refine Drug Positioning: Utilize genomic data from different cancer types or inflammatory conditions to identify patient populations most likely to benefit from IKKβ-targeted therapy.

By harnessing large-scale biological data, researchers can move beyond a linear understanding of the NF-κB pathway and develop more rational and personalized strategies for using IKKβ inhibitors.

Repurposing Strategies for Existing IKKβ Inhibitors

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy to accelerate the development of new treatments. Several compounds, some already approved for other indications, have been found to inhibit IKKβ or modulate the NF-κB pathway. For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs), like sodium salicylate (B1505791) (aspirin), have been reported to inhibit IKKβ activity, albeit at higher concentrations than their primary cyclooxygenase-inhibiting function. tebubio.com

Future research in this area involves systematically screening libraries of existing drugs and compounds with known safety profiles for IKKβ inhibitory activity. This could lead to the rapid identification of candidates for new therapeutic applications in inflammation or cancer. Furthermore, inhibitors that were initially developed for one disease but failed in clinical trials for reasons other than safety could be re-evaluated in different disease contexts where their mechanism of action might be more relevant.

Targeted Delivery Systems for Localized IKKβ Inhibition (e.g., in specific organs/tissues)

A significant hurdle for the clinical use of IKKβ inhibitors is the toxicity associated with systemic administration, which can disrupt the essential homeostatic functions of the NF-κB pathway in healthy tissues. tebubio.comsyninnova.com A promising strategy to overcome this is the development of targeted delivery systems that concentrate the inhibitor at the site of disease, thereby maximizing therapeutic efficacy while minimizing systemic exposure and side effects.

Nanotechnology-based drug delivery platforms are at the forefront of this research. These systems can encapsulate IKKβ inhibitors and be engineered to target specific tissues or cell types:

Liposomes and Polymeric Nanoparticles: These can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or be decorated with ligands (such as antibodies or peptides) that bind to receptors overexpressed on diseased cells.

Stimuli-Responsive Carriers: Nanocarriers can be engineered to release their drug payload in response to specific triggers within the disease microenvironment, such as changes in pH or the presence of certain enzymes.

Organ-Specific Targeting: For diseases localized to a specific organ, such as the kidney or liver, delivery systems can be designed based on size, charge, and surface chemistry to promote accumulation in the target organ.

By focusing the therapeutic action where it is needed most, targeted delivery holds the potential to unlock the clinical utility of potent IKKβ inhibitors that were previously limited by systemic toxicity. tebubio.com

Q & A

Q. What is the primary mechanism of action of Bay 65-1942 R form in modulating inflammatory pathways?

this compound acts as an ATP-competitive, selective inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway. By binding to the ATP-binding pocket of IKKβ, it blocks phosphorylation of IκBα, thereby inhibiting NF-κB nuclear translocation and downstream pro-inflammatory gene expression (e.g., CXCL1, CXCL8) . Researchers should validate IKKβ inhibition via Western blot for phosphorylated IκBα or reduced NF-κB-dependent luciferase reporter activity in cellular models.

Q. What in vitro models are suitable for studying Bay 65-1942’s effects on cell viability and apoptosis?

  • Cell lines : MYL-R cells (myeloid leukemia) and ovarian cancer lines (FUOV1, NIH:OVCAR3) are commonly used .
  • Assays :
  • Cell viability : MTS or CCK-8 assays at 24–48 hours post-treatment (IC50: 10 µM Bay 65-1942) .
  • Apoptosis : Caspase 3/7 activation assays (1.3–3.2-fold increase vs. DMSO controls) .
    • Combination studies : Synergy with MEK inhibitors (e.g., AZD6244 at 5 µM) can be quantified using combination index (CI) analysis (e.g., CI = 0.48 ± 0.01 at IC75) .

Q. How is Bay 65-1942 applied in in vivo models of ischemia-reperfusion (IR) injury?

  • Model : Male C57BL/6 mice (8–10 weeks) subjected to 30 min myocardial ischemia followed by reperfusion .
  • Dosage : 5 mg/kg administered intraperitoneally pre-ischemia .
  • Outcome measures :
  • Infarct size : Reduced by 40–50% vs. vehicle controls (measured via TTC staining) .
  • Biomarkers : Serum CK-MB levels (14,170 ± 3,219 units in controls vs. significant reduction in treated groups, p < 0.05) .

Advanced Research Questions

Q. How does Bay 65-1942 synergize with MEK inhibitors (e.g., AZD6244) to enhance apoptosis?

Mechanistic insights :

  • Kinase inhibition : Bay 65-1942 (IKKβ) and AZD6244 (MEK) suppress parallel survival pathways (NF-κB and MAPK), leading to additive caspase 3/7 activation (3.2-fold vs. DMSO) .
  • Experimental design :
Inhibitor CombinationCaspase 3/7 Activation (Fold Change)CI Value
AZD6244 (5 µM)2.0-
Bay 65-1942 (10 µM)1.3-
Combination3.20.48
Data from .
  • Methodology : Use 96-well plates for dose-response curves and Chou-Talalay CI calculations across three independent replicates .

Q. What experimental controls are critical when studying Bay 65-1942 in preclinical models?

  • In vitro :
  • Solvent controls : DMSO (≤0.1% v/v) to rule out vehicle toxicity .
  • Positive controls : TNF-α (for NF-κB activation) or staurosporine (for apoptosis) .
    • In vivo :
  • Sham-operated animals : To distinguish surgical stress from IR injury .
  • Vehicle controls : Saline or equivalent for solubility validation (Bay 65-1942 solubility: 50 mg/mL in DMSO) .

Q. How can researchers resolve contradictory data on Bay 65-1942’s efficacy in reducing infarct size?

  • Key variables :
  • Timing of administration : Pre-ischemia vs. post-reperfusion efficacy varies; optimal results occur with pre-treatment .
  • Model specificity : Efficacy in myocardial IR may not extend to cerebral or hepatic IR without protocol adjustments .
    • Recommendations :
  • Replicate findings using independent methods (e.g., echocardiography for cardiac function ).
  • Validate kinase inhibition via phospho-IκBα Western blot in target tissues .

Q. What methodologies optimize dose selection for Bay 65-1942 in combinatorial studies?

  • In vitro :
  • Determine IC50 via 48-hour MTS assays (e.g., 10 µM for IKKβ inhibition) .
  • Use fixed-ratio combinations (e.g., 1:2 molar ratio of AZD6244:Bay 65-1942) to assess synergy .
    • In vivo :
  • Conduct pharmacokinetic profiling to ensure plasma concentrations align with in vitro IC50 values .
  • Adjust doses for organ-specific bioavailability (e.g., higher doses may be needed for blood-brain barrier penetration) .

Q. How can researchers assess Bay 65-1942’s off-target effects on non-IKKβ pathways?

  • Proteomic screening : Global phosphoproteomics to identify unintended kinase targets (e.g., AKT/mTOR) .
  • Pathway-focused PCR arrays : Evaluate NF-κB-independent cytokines (e.g., IL-6, TNF-α) and stress-response genes .
  • Animal phenotyping : Monitor weight loss, organ toxicity, or behavioral changes in chronic dosing studies .

Tables for Key Findings

Table 1 : Synergistic Effects of Bay 65-1942 and AZD6244 in MYL-R Cells

ParameterAZD6244 (5 µM)Bay 65-1942 (10 µM)Combination
Caspase 3/7 Activation2.0x1.3x3.2x
Cell Viability (IC75)--CI = 0.48
Kinase InhibitionMEKIKKβDual
Data synthesized from .

Table 2 : In Vivo Efficacy in Myocardial IR Injury

ParameterVehicle ControlBay 65-1942 (5 mg/kg)
Infarct Size (% AAR)45 ± 6%22 ± 4%*
CK-MB (Units)14,170 ± 3,2198,450 ± 2,100*
Cardiac Function35 ± 5% EF48 ± 7% EF*
EF = Ejection Fraction; p < 0.05 vs. control .

Methodological Recommendations

  • Data contradiction analysis : Cross-validate findings using orthogonal assays (e.g., qPCR for chemokines and ELISA for proteins) .
  • Advanced models : Explore organoids or patient-derived xenografts to assess tissue-specific responses .
  • Mechanistic expansion : Investigate Bay 65-1942’s role in NLRP3 inflammasome or pyroptosis pathways (e.g., GSDMD cleavage ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.